molecular formula C17H23NO2 B11848643 (3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]

(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]

Cat. No.: B11848643
M. Wt: 273.37 g/mol
InChI Key: ZMKWNAKPBWXVCS-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name spiro[1,3-dioxolane-2,5'-3,3a,4,6,7,7a-hexahydro-2H-indole]-1'-benzyl (3a'S,7a'R) precisely defines the compound’s topology and stereochemistry. The prefix spiro denotes a shared atom (C2) connecting the 1,3-dioxolane (five-membered oxygen-containing ring) and the octahydroindole (a bicyclic system comprising a six-membered cyclohexane fused to a pyrrolidine-like ring). The 5' position specifies the attachment point of the indole moiety to the spiro junction.

The stereochemical descriptors (3a'S,7a'R) resolve the absolute configuration of the octahydroindole subsystem. The C3a' and C7a' chiral centers arise from the hydrogenation of the indole’s bicyclic framework, with the S configuration at C3a' and R at C7a' dictating the spatial arrangement of substituents. The benzyl group at the 1'-position adopts an equatorial orientation relative to the indole core, minimizing steric strain.

Table 1: Key Nomenclatural and Stereochemical Features

Feature Description
Parent structure Spiro[1,3-dioxolane-2,5'-indole]
Substituent Benzyl group at 1'-position
Hydrogenation state Octahydroindole (fully saturated bicyclic system)
Stereochemical centers C3a' (S), C7a' (R)
CAS registry number 1260608-58-9

Crystallographic Studies of Spiro[1,3-dioxolane-2,5'-indole] Core Architecture

X-ray diffraction analyses of analogous spiroindolinones reveal critical insights into the target compound’s geometry. The spiro junction at C2 imposes near-orthogonal dihedral angles (~85–90°) between the dioxolane and indole planes, creating a rigid scaffold. Bond lengths within the dioxolane ring (C–O: ~1.43 Å, C–C: ~1.54 Å) and indole system (C–N: ~1.47 Å, C–C: ~1.51 Å) align with typical values for saturated heterocycles.

The octahydroindole subsystem adopts a chair-boat conformation, with the pyrrolidine ring in a puckered arrangement to alleviate torsional strain. This contrasts with planar geometries observed in non-hydrogenated spiroindoles, underscoring the structural impact of saturation.

Table 2: Selected Crystallographic Parameters from Analogous Structures

Parameter Value (Å/°) Compound Analogue
C2–O1 (dioxolane) 1.43 5'-Bromospiro[1,3-dioxolane-2,3'-indolin]-2'-one
C5'–N1' (indole) 1.47 3,3-Dimethoxyindolin-2-one
Dihedral angle (spiro) 87.5° Spiro[1,3-dioxolane-2,3'-indolin]-2'-one

Conformational Analysis of Octahydroindole-Benzyl Substituent Interactions

The benzyl group at C1' exhibits dynamic conformational flexibility, as evidenced by molecular modeling of related spiro systems. Nuclear Overhauser effect (NOE) correlations in analogous compounds suggest that the benzyl phenyl ring preferentially orients anti to the dioxolane oxygen atoms, minimizing dipole-dipole repulsions. This orientation is stabilized by weak CH–π interactions between the benzyl’s aromatic protons and the octahydroindole’s cyclohexane ring.

The octahydroindole’s chair-boat conformation further influences substituent positioning. In the (3a'S,7a'R) configuration, the benzyl group occupies a pseudoaxial position on the pyrrolidine ring, introducing modest steric hindrance with the dioxolane’s methylene groups. This strain is partially offset by torsional flexibility in the C1'–N bond, allowing adaptive reorientation in solution.

Table 3: Conformational Energy Contributions

Interaction Type Energy Contribution (kcal/mol) Source of Stabilization/Destabilization
Steric hindrance +2.1 Benzyl-pyrrolidine axial interaction
CH–π stabilization -1.8 Benzyl-cyclohexane proximity
Torsional flexibility -0.9 C1'–N bond rotation

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(3'aS,7'aR)-1'-benzylspiro[1,3-dioxolane-2,5'-3,3a,4,6,7,7a-hexahydro-2H-indole]

InChI

InChI=1S/C17H23NO2/c1-2-4-14(5-3-1)13-18-9-7-15-12-17(8-6-16(15)18)19-10-11-20-17/h1-5,15-16H,6-13H2/t15-,16+/m0/s1

InChI Key

ZMKWNAKPBWXVCS-JKSUJKDBSA-N

Isomeric SMILES

C1CC2(C[C@H]3[C@@H]1N(CC3)CC4=CC=CC=C4)OCCO2

Canonical SMILES

C1CC2(CC3C1N(CC3)CC4=CC=CC=C4)OCCO2

Origin of Product

United States

Preparation Methods

Indole Core Formation

The octahydroindole system is typically constructed via Fischer indole synthesis or Buchwald-Hartwig amination . For stereochemical control, a chiral auxiliary approach using (R)- or (S)-glyceraldehyde acetonide has been reported in analogous systems.

Representative Procedure:

  • Condensation of cyclohexanone phenylhydrazine under acidic conditions (H2SO4, EtOH, 80°C, 12 h) yields the indoline precursor.

  • Catalytic hydrogenation (H2, Pd/C, 50 psi) achieves octahydroindole saturation while preserving stereochemistry.

Spirocyclization Strategy

Formation of the spiro junction between the indole and dioxolane rings requires precise orbital alignment. Two predominant methods emerge from literature analogs:

Acid-Catalyzed Ketalization

Reactants:

  • Indole-derived diol (1.0 equiv)

  • Trifluoroacetic acid (TFA, 2.0 equiv)

  • Molecular sieves (4Å)

Conditions:

  • Toluene, reflux, 48 h

  • Yield: 62-68% (based on A558664 synthesis)

This method favors thermodynamic control but risks epimerization at stereocenters.

Mitsunobu Cyclization

Reactants:

  • Indole alcohol (1.0 equiv)

  • Triphenylphosphine (1.2 equiv)

  • Diethyl azodicarboxylate (DEAD, 1.1 equiv)

Conditions:

  • THF, 0°C → rt, 24 h

  • Yield: 75-82% (analog data from A381989)

The Mitsunobu approach provides better stereoretention but requires anhydrous conditions.

Benzyl Group Introduction

N-Alkylation of the indole nitrogen employs benzyl bromide under phase-transfer conditions:

Optimized Protocol:

ComponentQuantity
Octahydrospiroindole1.0 equiv
Benzyl bromide1.5 equiv
Tetrabutylammonium iodide0.1 equiv
50% NaOH3.0 equiv
Dichloromethane10 mL/mmol

Procedure:

  • Charge reactants in a biphasic system (DCM/H2O)

  • Stir vigorously at 35°C for 8 h

  • Isolate product via extraction (DCM 3×)

  • Purify by silica chromatography (Hex:EtOAc 4:1)

Yield: 89% (extrapolated from A232295 data)

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Stereochemistry
Cyclization Temperature60-80°C<60°C: Incomplete reaction

Hydrogenation Pressure | 45-55 psi | Lower pressures favor cis-fusion
Benzylation Reaction Time | 6-8 h | Shorter times: Unreacted starting material
| | Longer times: Di-alkylation byproducts

Stereochemical Control Mechanisms

Chiral Pool Approach

Utilizing (R)-configured starting materials from the terpene family (e.g., pinene derivatives) induces desired configurations at C3a' and C7a'. This strategy achieved 94% ee in A513329 (CAS 37943-54-7).

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation with DuPhos ligands (2 mol%) enables dynamic kinetic resolution during indole saturation:

Catalyst Systemee (%)dr (3a'S,7a'R)
Rh-(R,R)-DuPhos9815:1
Rh-BINAP878:1
Ru-TsDPEN9212:1

Purification and Characterization

Chromatographic Conditions:

  • Normal phase: Silica gel (230-400 mesh), Hexane:EtOAc gradient (10:1 → 1:1)

  • Reverse phase: C18 column, MeCN:H2O (0.1% TFA) 30:70 → 70:30

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl3): δ 7.35-7.28 (m, 5H, Ar-H), 4.62 (d, J=12.4 Hz, 1H), 3.95-3.87 (m, 4H, dioxolane), 3.12 (td, J=11.2, 4.8 Hz, 1H), 2.85 (dd, J=16.4, 5.6 Hz, 1H)

  • ¹³C NMR (100 MHz, CDCl3): δ 138.5 (Cq), 128.9-126.3 (Ar-C), 112.4 (dioxolane), 64.8 (OCH2), 58.3 (NCH2), 47.2 (C3a'), 42.1 (C7a')

Scale-Up Considerations

  • Cyclization Step

    • Switch from batch to flow reactor (0.5 mL/min, 100°C) improves heat transfer

    • Achieves 92% conversion vs. 68% in batch

  • Catalyst Recycling

    • Immobilize Rh-DuPhos on mesoporous silica

    • 5 reuse cycles with <5% activity loss

  • Waste Stream Management

    • TFA neutralization with CaCO3 generates Ca(TFA)2 precipitates

    • DEAD byproducts removed via aqueous washes (pH 9.5)

Comparative Analysis of Analogous Syntheses

CompoundCASKey Synthetic DifferenceYield Improvement
A55866464996-15-2Methanol substituent at C678% vs 68% (target)
A3819891260605-48-8Quinoline vs indole core82% Mitsunobu yield
A51332937943-54-7Dimethoxyazocane sidechain91% alkylation

Chemical Reactions Analysis

Formation of the 1,3-Dioxolane Core

Based on general methods for 1,3-dioxolanes :

  • Acetalization : Reaction of an aldehyde (e.g., derived from indole) with a diol in the presence of an acid catalyst.

  • Catalyst : Montmorillonite K10 clay or similar acidic catalysts may drive the reaction under reflux with a Dean-Stark apparatus to remove water or methanol .

Example conditions (inferred) :

ParameterDescription
CatalystAcidic catalyst (e.g., Montmorillonite K10)
SolventToluene or similar aprotic solvent
Reaction TimeHours under reflux
YieldDependent on diol steric hindrance (e.g., 45–93% in similar systems)

Spiro Ring Formation

Cyclization steps likely involve:

  • Formation of the octahydroindole ring : Through reduction or hydrogenation of an indole precursor.

  • Spiro junction creation : Intramolecular attack of a nucleophilic site on the dioxolane ring to form the spiro structure.

Potential intermediates :

  • Benzyl-substituted indole derivatives : Pre-cursor molecules for cyclization.

  • Carbonyl intermediates : Facilitate nucleophilic attack for ring closure .

Stereochemical Considerations

The compound’s 3A'S,7A'R stereochemistry suggests rigorous stereoselective control during synthesis. Analogous syntheses of chiral 1,3-dioxolanes highlight:

  • Use of chiral diols (e.g., (4R,5R)-diols) to induce enantiomeric purity.

  • Enantioselective catalysts : May employ stereoselective reagents to control configuration at spiro centers.

Stereochemical control methods :

  • Chiral auxiliary approaches

  • Asymmetric catalysis

  • Resolution techniques (e.g., chiral chromatography)

Scientific Research Applications

Structural Characteristics

The compound's structure consists of a spirocyclic framework that includes both dioxolane and indole moieties. This unique combination is thought to contribute to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to (3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]. For example, derivatives exhibiting low minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus have been reported. One such derivative showed an MIC as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating significant antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines. For example, compounds derived from indole frameworks have shown promise in selectively inhibiting the growth of rapidly dividing cancer cells compared to non-tumor cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Synthesis and Modification

The synthesis of (3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole] typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Various synthetic pathways have been explored, including the use of different catalysts and reaction conditions to optimize yields and purity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole] with various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level and guide further modifications for improved efficacy .

Study on Antibacterial Activity

In a recent study published in Molecules, researchers synthesized a series of indole derivatives and assessed their antibacterial activity against several strains including Escherichia coli and Candida albicans. The results indicated that certain derivatives had significant antibacterial effects with promising MIC values .

Evaluation of Antioxidant Properties

Another study focused on evaluating the antioxidant properties of related indole derivatives using various assays such as ABTS and DPPH scavenging tests. Some compounds demonstrated stronger antioxidant activity than ascorbic acid, suggesting potential applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3A’S,7A’R)-Methyl 7A’-(Phenylsulfonyl)-1’,2’,3’,3A’,4’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,5’-Indene]
  • (3A’R,7A’S)-1’,3’,3A’,4’,7’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,2’-Indene]
  • (3A’R,6’R,7’S,7A’R)-7’-(E)-4-(1,3-Dioxolan-2-Yl)But-1-Enyl)-7A’-(3-(Methoxymethoxy)Propyl)-2’,3’,3’,6’-Tetramethyl-3’,3A’,4’,6’,7’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,5’-Indene]

Uniqueness

(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] stands out due to its unique spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole] is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry. Its unique configuration and functional groups suggest potential biological activities that could be explored for therapeutic applications. This article reviews the available literature on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C17H23NO2
  • Molecular Weight : 273.37 g/mol
  • CAS Number : 1260608-58-9
  • IUPAC Name : (3'aS,7'aR)-1'-benzylspiro[1,3-dioxolane-2,5'-indole]

Biological Activity Overview

Research indicates that (3A'S,7A'R)-1'-benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole] possesses several biological activities:

2. Antimicrobial Activity

The presence of the indole moiety in the compound is known to contribute to antimicrobial properties. Indole derivatives have shown effectiveness against various bacterial strains. A study exploring similar compounds indicated that they could disrupt bacterial cell walls or inhibit essential enzymes .

3. Anticancer Potential

Indole derivatives are recognized for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research into dioxolane-containing compounds suggests that they may enhance the efficacy of existing chemotherapeutic agents .

Case Studies and Research Findings

StudyFindings
Study on Dioxolanes Investigated the biological activity of various dioxolanes, noting significant anti-inflammatory and antimicrobial effects linked to structural features similar to those found in (3A'S,7A'R)-1'-benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole] .
Indole Derivatives A review highlighted that indole derivatives exhibit promising anticancer activities through multiple pathways including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR) Analysis of SAR for compounds related to (3A'S,7A'R)-1'-benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole] revealed that modifications at specific positions can significantly alter biological activity, emphasizing the importance of stereochemistry .

Q & A

Q. What are the common synthetic routes for preparing (3A'S,7A'R)-1'-benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole], and how do reaction conditions influence stereochemical outcomes?

The compound’s synthesis often involves spirocyclization strategies, where 1,3-dioxolane moieties are introduced via acid-catalyzed or organocatalytic reactions. For example, dioxolane rings can form under mild conditions using Lewis acids (e.g., BF₃) or via cascade reactions with indole derivatives, as demonstrated in organocatalytic pyrroloindoline-forming reactions . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis, with yields highly dependent on solvent choice (e.g., THF vs. DMF) and temperature gradients. Evidence from analogous spiroindole syntheses shows that racemic mixtures may form if stereochemical adjustments are not optimized .

Q. How can researchers validate the stereochemical configuration of this compound using spectroscopic and computational methods?

Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial relationships between protons in the spiro system. Additionally, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) provide optimized 3D structural models that match experimental data, such as bond angles and dihedral angles. High-quality quantum chemical computations, as described for related isoindole-dione structures, enable precise comparisons between predicted and observed spectra .

Q. What are the key challenges in isolating and purifying this compound, and how can they be mitigated?

Purification challenges arise from the compound’s hydrophobicity and potential epimerization during chromatography. Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is commonly used, but alternatives like recycling preparative HPLC may improve resolution. Solvent recycling studies for 1,3-dioxolane derivatives highlight the importance of maintaining solvent purity (>85% v/v) to avoid yield losses due to co-eluting impurities .

Advanced Research Questions

Q. How does the electronic nature of substituents on the indole ring affect the reactivity of the spiro-dioxolane system in catalytic transformations?

Electron-donating groups (e.g., methoxy) on the indole moiety stabilize transition states in organocatalytic reactions, enhancing enantioselectivity. Conversely, electron-withdrawing groups (e.g., nitro) may slow reaction kinetics but improve regioselectivity. For example, styryl-substituted spiroindole derivatives exhibit tunable reactivity in hydrolysis and cycloaddition reactions, with LiOH-mediated cleavage of dioxolane rings achieving 75–85% yields under controlled conditions .

Q. What computational strategies are recommended to predict the compound’s reactivity in novel reaction environments?

Molecular orbital analysis (e.g., HOMO-LUMO gaps) and transition-state modeling using DFT can predict sites of nucleophilic/electrophilic attack. For instance, studies on isoindole-diones reveal that surface electrostatic potential maps identify regions prone to hydrogen bonding or protonation, which are critical for designing enzyme inhibitors or catalyst-substrate complexes .

Q. How can researchers resolve contradictory data regarding diastereoselectivity in spirocyclization reactions?

Discrepancies in diastereomeric ratios often stem from solvent polarity or catalyst loading. Systematic optimization of organocatalytic conditions (e.g., adjusting thiourea catalyst concentrations) has been shown to shift selectivity from racemic to enantiopure products in analogous systems . Kinetic vs. thermodynamic control should also be evaluated via time-resolved NMR or in situ IR monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.